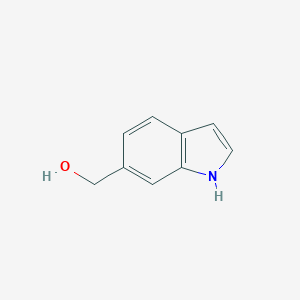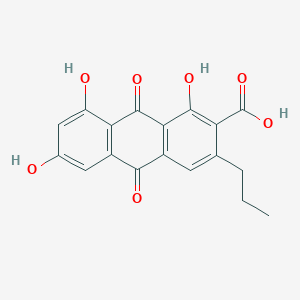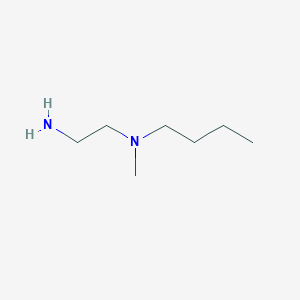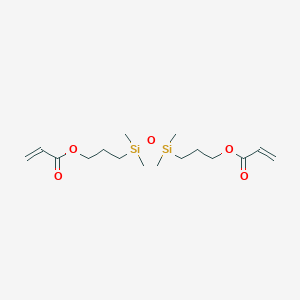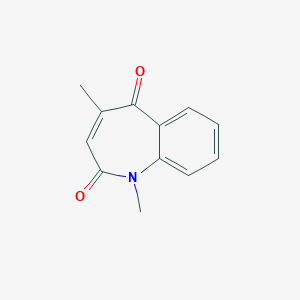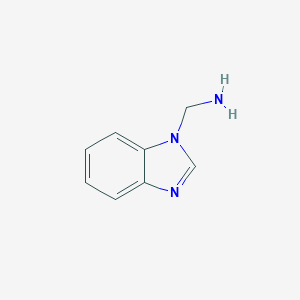
1-(1H-Benzimidazol-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-1-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 1-Benzyl-1H-benzimidazole-2-methanamine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-1-yl)methanamine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
1-(1H-Benzimidazol-1-yl)methanamine has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-Benzimidazol-1-yl)methanamine in lab experiments is its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(1H-Benzimidazol-1-yl)methanamine.
Orientations Futures
The potential therapeutic applications of 1-(1H-Benzimidazol-1-yl)methanamine make it a promising compound for future research. Some of the future directions for research include:
1. Investigating the mechanism of action of the compound in more detail to better understand its therapeutic effects.
2. Conducting pre-clinical and clinical trials to determine the safety and efficacy of the compound in humans.
3. Developing new derivatives of 1-(1H-Benzimidazol-1-yl)methanamine with improved pharmacological properties.
4. Exploring the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 1-(1H-Benzimidazol-1-yl)methanamine is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to fully understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
There are different methods of synthesizing 1-(1H-Benzimidazol-1-yl)methanamine. One of the commonly used methods is the reaction of 1H-benzimidazole with formaldehyde and benzylamine in the presence of a catalyst such as hydrochloric acid. The reaction produces 1-(1H-Benzimidazol-1-yl)methanamine as the final product.
Applications De Recherche Scientifique
1-(1H-Benzimidazol-1-yl)methanamine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18249-94-0 |
|---|---|
Nom du produit |
1-(1H-Benzimidazol-1-yl)methanamine |
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
benzimidazol-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5,9H2 |
Clé InChI |
YKVYGWIKNONFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CN |
Synonymes |
1H-Benzimidazole-1-methanamine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



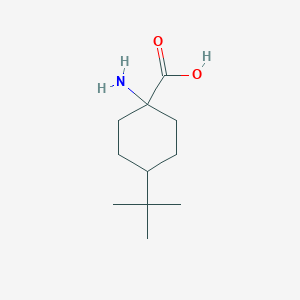
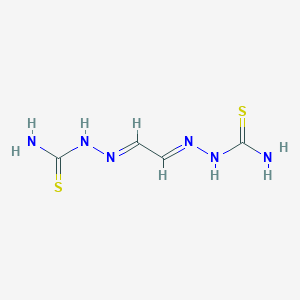
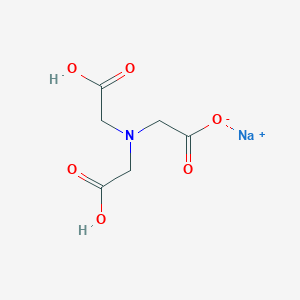

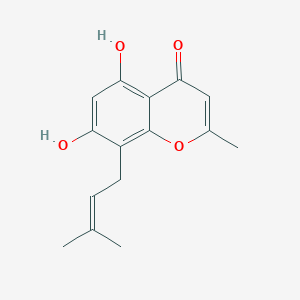
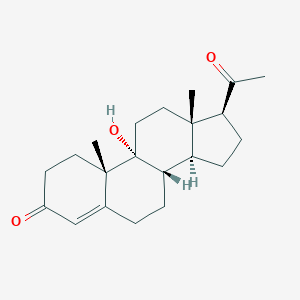
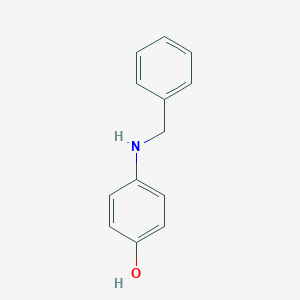
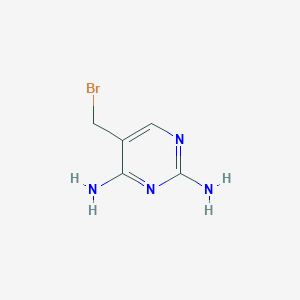
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
